Ecopipam
Overview
Description
Ecopipam, also known as SCH-39166, EBS-101, and PSYRX-101, is a dopamine antagonist that is under development for the treatment of Lesch-Nyhan syndrome, Tourette’s syndrome, speech disorders, and restless legs syndrome . It acts as a selective dopamine D1 and D5 receptor antagonist . It is orally active, has an elimination half-life of 10 hours, crosses the blood–brain barrier, and substantially occupies brain dopamine receptors .
Molecular Structure Analysis
Ecopipam has a molecular formula of C19H20ClNO and a molar mass of 313.83 g/mol . The InChI key of Ecopipam is DMJWENQHWZZWDF-PKOBYXMFSA-N . The compound is a synthetic benzazepine derivative .
Physical And Chemical Properties Analysis
Ecopipam has a molecular weight of 313.8 g/mol and a molecular formula of C19H20ClNO . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 23.5 Ų .
Scientific Research Applications
1. Dopamine D1 Receptor Transmission and Effort-Related Choice Behavior
Ecopipam, as a selective dopamine D1 receptor antagonist, was investigated for its effects on effort-related choice behavior. This study utilized tasks like the concurrent fixed ratio/chow feeding choice and T-maze barrier choice procedures in rats. Ecopipam was observed to shift choice behavior, reducing lever pressing for preferred high carbohydrate pellets and increasing consumption of lab chow. It also decreased selection of the high-effort option in the T-maze task, suggesting a role of dopamine D1 receptors in behavioral activation and effort-related functions (Yohn et al., 2015).
2. Treatment of Tourette Syndrome
Ecopipam was evaluated in a randomized, placebo-controlled crossover study for treating Tourette Syndrome in children and adolescents. The results highlighted its potential as a D1 receptor antagonist, providing a treatment option for Tourette Syndrome with potentially fewer side effects compared to traditional dopamine D2 receptor antagonists (Gilbert et al., 2018).
3. Stuttering Treatment
An open-label pilot study investigated ecopipam as a treatment for adults who stutter. The results showed improvement in stuttering for a majority of participants, indicating that ecopipam might be an effective treatment option. This study suggests the need for a doubleblind, randomized controlled clinical trial to examine ecopipam's efficacy in stuttering treatment (Maguire et al., 2019).
4. Treatment for Lesch-Nyhan Disease
Ecopipam was tested in patients with Lesch-Nyhan Disease (LND), a disorder characterized by overproduction of uric acid and behavioral, cognitive, and motor abnormalities. A dose-escalation study showed ecopipam to be well-tolerated, with sedation as the most common limiting event. Preliminary results suggested ecopipam might reduce self-injurious behavior (SIB) in this population, supporting the hypothesis that D1-dopamine receptor antagonists could be effective for suppressing SIB in LND (Khasnavis et al., 2016).
5. Potential Applications in Restless Legs Syndrome (RLS)
In a small exploratory placebo-controlled, cross-over safety trial, ecopipam was assessed for patients with augmented RLS currently taking dopamine agonists. The study found ecopipam to be safe and well-tolerated. While the study was not powered for efficacy, some data favored the drug. No subjects worsened on ecopipam or demonstrated rebound worsening after drug discontinuation, suggesting potential use in RLS treatment (Ondo & Olubajo, 2020).
Future Directions
As of now, Ecopipam is in phase 3 trials for Lesch-Nyhan syndrome, phase 2 trials for Tourette’s syndrome and speech disorders, and phase 2/phase 1 trials for restless legs syndrome . The first patient was dosed in its Phase 3 clinical trial evaluating Ecopipam for the treatment of Tourette Syndrome . The trial is expected to enroll more than 200 patients across 90 sites in North America and Europe .
properties
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWENQHWZZWDF-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043814 | |
Record name | Ecopipam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecopipam | |
CAS RN |
112108-01-7 | |
Record name | Ecopipam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112108-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecopipam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112108017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecopipam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ecopipam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECOPIPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X748O646K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.